molecular formula C8H13NO4 B1165744 (S)-5-oxopipecolic acid ethylene acetal

(S)-5-oxopipecolic acid ethylene acetal

Cat. No.: B1165744
M. Wt: 187.19
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Oxopipecolic acid ethylene acetal is a chiral pipecolic acid derivative of high interest in biochemical research. Pipecolic acids are key metabolites in the lysine degradation pathway in humans . The oxo and acetal functional groups on the piperidine ring make this compound a valuable intermediate for organic synthesis and a potential reference standard for mass spectrometry-based analytical methods . Researchers can utilize this compound to probe the intricate biochemistry of lysine catabolism. This pathway is critically important, as its disruption, for example in the case of 6-oxopipecolic acid accumulation, is a known biomarker for pyridoxine-dependent epilepsy (ALDH7A1 deficiency) . Investigating such related metabolites is fundamental to understanding the underlying mechanisms of neurological disorders and developing new diagnostic strategies. The acetal group provides protected carbonyl functionality, offering stability and making the compound a versatile building block for the synthesis of more complex molecules, such as pipecolic acid derivatives found in certain pharmaceutical agents . This product is intended for research purposes as a standard or chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19

Synonyms

(S)-1,4-dioxa-7-azaspiro[4.5]decane-8-carboxylic acid

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: (R)-4-Oxopipecolic Acid Ethylene Acetal

A key structural analog is (R)-4-oxopipecolic acid ethylene acetal , which differs in the position of the oxo group (4-oxo vs. 5-oxo) and stereochemistry (R-configuration).

  • Reactivity : The 4-oxo derivative may exhibit distinct reactivity in nucleophilic additions due to steric and electronic differences. For example, the 5-oxo derivative’s acetalization stabilizes the piperidine ring, whereas the 4-oxo isomer could influence ring puckering and hydrogen-bonding interactions .
  • Applications : Both compounds serve as chiral building blocks, but (S)-5-oxopipecolic acid ethylene acetal is more commonly used in prostaglandin synthesis (e.g., protecting ketones during multi-step reactions) .

Table 1: Structural Comparison

Property This compound (R)-4-Oxopipecolic Acid Ethylene Acetal
Oxo Position 5-position 4-position
Stereochemistry S-configuration R-configuration
Common Applications Prostaglandin intermediates Chiral resolution studies

Functional Analogs: Allysine Ethylene Acetal

L-Allysine ethylene acetal () shares the ethylene acetal group but derives from allysine (an aldehyde-containing amino acid).

  • Functional Role: Allysine ethylene acetal is a precursor to α-aminoadipic semialdehyde (AASA) in lysine metabolism, whereas this compound is utilized in protecting ketones for synthetic intermediates .
  • Stability : Both acetals are acid-labile, but allysine derivatives require careful handling due to the aldehyde’s inherent reactivity post-hydrolysis .

Table 2: Comparative Acetal Stability

Acetal Type Hydrolysis Conditions Stability Profile
Ethylene Acetal Base-catalyzed (e.g., NaOH/MeOH) Resists base; acid-labile
Dimethyl Acetal Acid-catalyzed (e.g., H2O/HCl) Less stable than ethylene

Reactivity in Organic Transformations

The ethylene acetal group in (S)-5-oxopipecolic acid:

  • Protects Ketones : Enables selective functionalization of other groups (e.g., ester hydrolysis in prostaglandin synthesis without acetal cleavage) .
  • Chiral Influence : The S-configuration directs stereoselective reactions, critical in asymmetric synthesis .

In contrast, benzylidene acetals (common in carbohydrate chemistry) offer orthogonal protection but lack the same conformational rigidity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-5-oxopipecolic acid ethylene acetal, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound is synthesized via cyclic acetalization of ketone intermediates using ethylene glycol and acid catalysts (e.g., p-toluenesulfonic acid). For example, ketone (III) and enol acetate (III-A) are converted to the ethylene acetal derivative (IV) under acid catalysis, achieving high stereoselectivity . Base-catalyzed hydrolysis is preferred for ester-to-acid conversion to avoid acetal ring cleavage . Optimal stereochemical control is achieved by maintaining anhydrous conditions and using polar aprotic solvents (e.g., THF) during key steps like Wittig reactions .

Q. How can the stability of the ethylene acetal group be preserved during downstream functionalization?

  • Methodological Answer : The acetal group is sensitive to acidic hydrolysis but stable under basic conditions. For example, saponification of ester groups in intermediates like (IV) requires alkali metal hydroxides (e.g., NaOH in methanol) to prevent acetal degradation . Avoid protic acids in reaction workups; instead, use neutral extraction (e.g., ethyl acetate) and drying agents (MgSO₄) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Distinct δ 3.97 ppm (acetal OCH₂CH₂O) and δ 9.75 ppm (aldehyde proton) in CDCl₃ confirm acetal and carbonyl functionalities .
  • Mass Spectrometry : LC-MS/MS in positive mode detects m/z 128.1 (P6C-like fragments) and m/z 82/55 (acetal-specific ions) .
  • IR Spectroscopy : Peaks at 5.68–5.83 μm (C=O stretch) and 10.52–10.55 μm (acetal C-O-C) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., acetalization vs. lactonization) impact the purity of this compound?

  • Methodological Answer : Competing lactonization can occur if base concentration or temperature is excessive during ester hydrolysis. For instance, incomplete lactone ring opening in (IV) leads to byproducts, detectable via TLC (5% acetone in chloroform) . Mitigate this by optimizing reaction time (1.5–5 hr at 25°C) and monitoring with in situ IR for carbonyl group disappearance .

Q. What catalytic systems enhance the efficiency of acetalization in structurally complex intermediates?

  • Methodological Answer : Brønsted-Lewis dual acid catalysts (e.g., sulfonic acid-functionalized mesoporous silica) improve acetal yields (≥99% conversion) by synergizing strong acid sites and high surface area . For enzymatic routes, Thermoactinomyces intermedius PDH enables reductive amination of keto-acid acetals with >98% enantiomeric excess .

Q. How can contradictions in NMR data for acetal-containing intermediates be resolved?

  • Methodological Answer : Complex multiplet patterns (e.g., δ 1.5–2.5 ppm in α-AASA/P6C mixtures) arise from dynamic ring-opening equilibria of the acetal. Use deuterated solvents (CDCl₃) and variable-temperature NMR to distinguish between acetal and hydrated forms . For ambiguous signals, corroborate with tandem MS fragmentation patterns (e.g., m/z 82 vs. 84 for P6C vs. pipecolic acid) .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Immobilization : Mesoporous silica-supported acids enable reusable, solvent-free acetalization at scale .
  • Enzymatic Recycling : Co-expression of PDH and FDH in Pichia pastoris allows single-fermentation production of 197 kg batches with 91% yield .
  • Flow Chemistry : Continuous Wittig reactions minimize side products (e.g., trans-isomers) via precise control of phosphonate addition rates .

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